1-[(4-methylbenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carbamoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Lacks the carbamoyl group, resulting in different chemical properties and applications.
N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE:
Uniqueness
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H29N3O4S |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]-N-[2-(prop-2-enylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H29N3O4S/c1-3-14-25-24(29)21-6-4-5-7-22(21)26-23(28)20-12-15-27(16-13-20)32(30,31)17-19-10-8-18(2)9-11-19/h3-11,20H,1,12-17H2,2H3,(H,25,29)(H,26,28) |
InChI Key |
MDOIIXNUYVAATO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)NCC=C |
Origin of Product |
United States |
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